molecular formula C12H17N3O B13569623 2-(Methoxymethyl)-1H-benzimidazole-1-propanamine CAS No. 1204298-13-4

2-(Methoxymethyl)-1H-benzimidazole-1-propanamine

Cat. No.: B13569623
CAS No.: 1204298-13-4
M. Wt: 219.28 g/mol
InChI Key: WDNBVWWEBLYJFA-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1H-benzimidazole-1-propanamine is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1H-benzimidazole-1-propanamine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced by reacting the benzimidazole with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of Propanamine Side Chain: The propanamine side chain can be attached through a nucleophilic substitution reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1H-benzimidazole-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the propanamine side chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(Methoxymethyl)-1H-benzimidazole-1-propanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1H-benzimidazole-1-propanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-1H-pyrrol-1-yl]acetic acid
  • 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
  • 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid

Uniqueness

2-(Methoxymethyl)-1H-benzimidazole-1-propanamine is unique due to its specific structural features, including the benzimidazole core, methoxymethyl group, and propanamine side chain

Properties

CAS No.

1204298-13-4

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

3-[2-(methoxymethyl)benzimidazol-1-yl]propan-1-amine

InChI

InChI=1S/C12H17N3O/c1-16-9-12-14-10-5-2-3-6-11(10)15(12)8-4-7-13/h2-3,5-6H,4,7-9,13H2,1H3

InChI Key

WDNBVWWEBLYJFA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CCCN

Origin of Product

United States

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